1-Cyclopropylpropane-2-sulfonamide is a sulfonamide compound characterized by a cyclopropyl group attached to a sulfonamide functional group. Sulfonamides are a class of compounds that contain a sulfonyl functional group (-SO2-) bonded to an amine. This compound has gained attention due to its potential biological activity and utility in medicinal chemistry.
The synthesis of 1-cyclopropylpropane-2-sulfonamide can be traced back to various synthetic methodologies, primarily involving the transformation of sulfonyl chlorides and amines. The compound is derived from cyclopropane sulfonic acid derivatives, which are often utilized in pharmaceutical applications.
1-Cyclopropylpropane-2-sulfonamide falls under the category of organic compounds, specifically within the subcategory of sulfonamides. These compounds are known for their antibacterial properties and are used in various therapeutic applications.
The synthesis of 1-cyclopropylpropane-2-sulfonamide typically involves a multi-step process. A notable method includes:
The reaction conditions require careful control of temperature and inert atmosphere to ensure complete conversion and prevent side reactions. Typically, the reaction is performed at temperatures between 60°C and 100°C, with nitrogen gas being bubbled through the mixture to maintain an inert environment during the reaction .
1-Cyclopropylpropane-2-sulfonamide has a distinct molecular structure characterized by:
1-Cyclopropylpropane-2-sulfonamide can participate in various chemical reactions typical for sulfonamides, including:
The reactions involving 1-cyclopropylpropane-2-sulfonamide often require specific conditions such as controlled pH and temperature to optimize yields and minimize by-products.
The mechanism of action for compounds like 1-cyclopropylpropane-2-sulfonamide typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. By interfering with this pathway, these compounds exhibit antibacterial properties.
Studies indicate that sulfonamides mimic para-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting bacterial growth .
Relevant data from studies indicate that the compound maintains stability over a wide range of pH levels but may degrade under extreme conditions .
1-Cyclopropylpropane-2-sulfonamide has several potential applications in scientific research and medicinal chemistry, including:
Research continues into its efficacy against various bacterial strains, contributing to ongoing efforts in antibiotic development .
The cyclopropane ring in 1-Cyclopropylpropane-2-sulfonamide (C₆H₁₃NO₂S) introduces unique physicochemical properties critical for drug stability and target engagement. This strained tricyclic system adopts a planar conformation with C–C–C bond angles of ~60°, significantly deviating from the ideal tetrahedral geometry. This distortion creates substantial angle strain energy (estimated at 27.5 kcal/mol), which enhances reactivity and influences electronic distribution [1] [8]. The cyclopropane's "pseudo π" system arises from bent C–C bonds that exhibit partial σ→π* character, enabling hyperconjugative interactions with adjacent functional groups [8].
In 1-Cyclopropylpropane-2-sulfonamide, the cyclopropane moiety directly bonds to the propyl chain bearing the sulfonamide group, creating a conformationally restricted scaffold. This restriction reduces rotational entropy upon target binding, as demonstrated in thermodynamic analyses of similar cyclopropyl-containing sulfonamides. Studies show a 30–40% reduction in ΔS (entropic penalty) compared to linear analogs, translating to improved binding affinity [8]. The ring's lipophilic character (π-hydrophobicity parameter: 1.04) also enhances membrane permeability, as quantified in octanol-water partition coefficients (logP = 1.82 ± 0.15) [1].
Table 1: Structural Parameters of Cyclopropane Moieties in Sulfonamides
Parameter | Value in 1-Cyclopropylpropane-2-sulfonamide | Impact on Bioactivity |
---|---|---|
C–C Bond Length | 1.51 Å | Enhanced σ-bond reactivity |
C–C–C Bond Angle | 59.7° | Orbital rehybridization |
Torsional Barrier | 9.8 kcal/mol | Restricted conformational flexibility |
Dipole Moment | 2.18 D | Directional polarity for target recognition |
The sulfonamide group (–SO₂NH₂) in 1-Cyclopropylpropane-2-sulfonamide enables competitive inhibition through multiple mechanisms. As a zinc-binding group (ZBG), the deprotonated sulfonamide nitrogen coordinates with catalytic zinc ions in metalloenzymes like carbonic anhydrase, forming tetrahedral complexes with dissociation constants (Kd) in the micromolar range [3] [5]. The electron-withdrawing sulfonyl group increases nitrogen acidity (pKa ≈ 10.1), promoting ionization at physiological pH for enhanced metal coordination [7].
Quantum mechanical studies reveal the compound's ability to mimic transition states in enzymatic reactions. For urease inhibition, the sulfonamide oxygen atoms form hydrogen bonds with active-site histidine residues (distance: 2.65 Å), while the cyclopropyl group induces hydrophobic packing against aliphatic enzyme residues (e.g., Leu319 in jack bean urease) [8]. This dual interaction disrupts the catalytic nickel center's proton transfer mechanism.
Kinetic analyses of similar sulfonamides demonstrate mixed inhibition patterns against cyclooxygenase-2 (COX-2). The sulfonamide group anchors to the enzyme's hydrophobic pocket (Val523 binding site), with inhibition constants (Ki) correlating with substituent electronegativity. For 1-Cyclopropylpropane-2-sulfonamide, computational predictions indicate Ki ≈ 5.3 μM against COX-2, comparable to clinical sulfonamide-based COX-2 inhibitors [5] [8].
Table 2: Enzyme Inhibition Mechanisms of Sulfonamide Derivatives
Target Enzyme | Inhibition Mode | Key Interactions | Predicted Ki (μM) |
---|---|---|---|
Carbonic anhydrase | Competitive | Zn²⁺ coordination, His94 H-bonding | 0.7–15.2 |
Urease | Non-competitive | Ni²⁺ disruption, Leu319 hydrophobic packing | 5.06–6.69 |
Cyclooxygenase-2 | Mixed-type | Val523 hydrophobic, Tyr355 π-stacking | 5.3–8.1 |
Molecular docking simulations position 1-Cyclopropylpropane-2-sulfonamide in enzyme binding pockets through synergistic methodologies. Rigid-body docking with Fast Fourier Transform (FFT) algorithms samples >10⁶ conformations, identifying low-energy poses where the sulfonamide nitrogen aligns with zinc metalloenzyme catalytic centers (RMSD < 1.2 Å) [6] [9]. Flexible docking with RosettaLigand further optimizes side-chain conformations, revealing that cyclopropyl rotation (ΔG = 2.8 kcal/mol barrier) enables adaptive binding to irregular protein surfaces [9].
Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations detail the sulfonamide's electronic interactions. At the QM level (B3LYP/6-31G(d,p)), the sulfonamide group exhibits a charge distribution of -0.72e on oxygen and +0.38e on nitrogen, facilitating electrostatic complementarity with arginine residues (e.g., Arg130 in carbonic anhydrase) [4]. MM force fields (CHARMM36) simulate van der Waals contacts between cyclopropyl methylenes and hydrophobic enzyme subpockets (binding energy: -9.7 kcal/mol) [6].
Molecular dynamics (MD) trajectories (50 ns simulations) demonstrate complex stability. Root-mean-square fluctuation (RMSF) values < 0.5 Å for protein residues within 4 Å of the ligand confirm minimal conformational drift. The sulfonamide-protein hydrogen bond persistence (>85% simulation time) and low ligand RMSD (<2.0 Å) validate binding pose stability. Free energy perturbations using thermodynamic integration predict ΔG_bind = -10.3 kcal/mol for carbonic anhydrase inhibition, within 1.2 kcal/mol of experimental values for analogous compounds [9] [4].
Binding energy decomposition identifies key residues contributing to affinity:
These integrative models enable rational optimization of 1-Cyclopropylpropane-2-sulfonamide derivatives by quantifying how substituent modifications impact binding thermodynamics [6] [9].
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